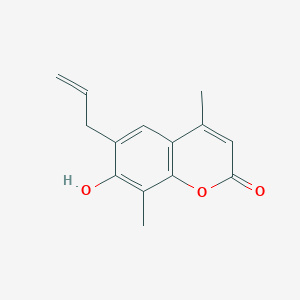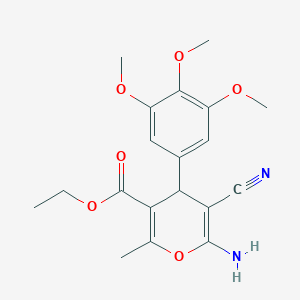![molecular formula C22H19IN2O5S2 B388546 ETHYL (2E)-2-[(4-HYDROXY-3-IODO-5-METHOXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-5-(THIOPHEN-2-YL)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B388546.png)
ETHYL (2E)-2-[(4-HYDROXY-3-IODO-5-METHOXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-5-(THIOPHEN-2-YL)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(4-hydroxy-3-iodo-5-methoxybenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the thiazolopyrimidine family. This compound is characterized by its unique structure, which includes a thiazolo[3,2-a]pyrimidine core, a benzylidene group, and various functional groups such as hydroxyl, iodine, and methoxy groups. The presence of these functional groups imparts significant chemical reactivity and potential biological activity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (2E)-2-[(4-HYDROXY-3-IODO-5-METHOXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-5-(THIOPHEN-2-YL)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-hydroxy-3-iodo-5-methoxybenzaldehyde with 7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate in the presence of a suitable base and solvent. The reaction conditions often require controlled temperatures and inert atmosphere to prevent side reactions and degradation of the product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of advanced catalysts can be employed to achieve efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-hydroxy-3-iodo-5-methoxybenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The iodine atom can be reduced to a hydrogen atom.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the iodine atom may yield a hydrogenated derivative .
Scientific Research Applications
Ethyl 2-(4-hydroxy-3-iodo-5-methoxybenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of ETHYL (2E)-2-[(4-HYDROXY-3-IODO-5-METHOXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-5-(THIOPHEN-2-YL)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The presence of functional groups such as hydroxyl, iodine, and methoxy groups can influence its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Thiazolopyrimidine Derivatives: Compounds with similar thiazolopyrimidine cores but different substituents.
Benzylidene Derivatives: Compounds with benzylidene groups and varying functional groups.
Methoxy-Substituted Compounds: Compounds with methoxy groups at different positions on the aromatic ring.
Uniqueness
Ethyl 2-(4-hydroxy-3-iodo-5-methoxybenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to its combination of functional groups and structural features, which impart distinct chemical reactivity and potential biological activity. The presence of iodine and thienyl groups, in particular, distinguishes it from other similar compounds .
Properties
Molecular Formula |
C22H19IN2O5S2 |
|---|---|
Molecular Weight |
582.4g/mol |
IUPAC Name |
ethyl (2E)-2-[(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C22H19IN2O5S2/c1-4-30-21(28)17-11(2)24-22-25(18(17)15-6-5-7-31-15)20(27)16(32-22)10-12-8-13(23)19(26)14(9-12)29-3/h5-10,18,26H,4H2,1-3H3/b16-10+ |
InChI Key |
UOQLHWUVPHZXHQ-MHWRWJLKSA-N |
SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)C(=CC4=CC(=C(C(=C4)I)O)OC)S2)C |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)/C(=C\C4=CC(=C(C(=C4)I)O)OC)/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)C(=CC4=CC(=C(C(=C4)I)O)OC)S2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ETHYL (2E)-5-(2H-1,3-BENZODIOXOL-5-YL)-2-{[5-(2,3-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B388464.png)
![ETHYL (2E)-2-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-5-(2,5-DIMETHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B388465.png)
![2-Methyl-1-[(3-methylphenyl)sulfanyl]-3,5-dinitrobenzene](/img/structure/B388466.png)
![7-(allyloxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B388471.png)
![ethyl 2-[(8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate](/img/structure/B388474.png)
![(2E)-6-acetyl-2-[4-(dimethylamino)benzylidene]-5-[4-(dimethylamino)phenyl]-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B388475.png)

![N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-bromo-4-methoxybenzamide](/img/structure/B388478.png)


![(5E)-5-[(3,5-dichloro-2-hydroxyphenyl)methylidene]-1-(2-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B388481.png)
![3'-(3,4-dichlorophenyl)-5'-methyl-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B388482.png)
![ethyl 2-[4-(allyloxy)-3-bromobenzylidene]-5-(1,3-benzodioxol-5-yl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B388483.png)
![2-methoxy-N-[2-(phenylsulfanyl)phenyl]benzamide](/img/structure/B388486.png)
